

# Physical and chemical properties of 6- Phenylpicolinaldehyde

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## Compound of Interest

Compound Name: **6-Phenylpicolinaldehyde**

Cat. No.: **B131957**

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## An In-depth Technical Guide to 6- Phenylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Phenylpicolinaldehyde**. It includes key experimental protocols, detailed data analysis, and visualizations to support researchers and professionals in the fields of chemistry and drug development.

## Core Physical and Chemical Properties

**6-Phenylpicolinaldehyde**, also known by its IUPAC name 6-phenylpyridine-2-carbaldehyde, is a substituted pyridine derivative with a phenyl group at the 6-position and an aldehyde at the 2-position. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **6-Phenylpicolinaldehyde**.

Property	Value	Reference
CAS Number	157402-44-3	--INVALID-LINK--[1]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	--INVALID-LINK--[1]
Molecular Weight	183.21 g/mol	--INVALID-LINK--[1]
Appearance	Solid-Liquid Mixture	--INVALID-LINK--[1]
Melting Point	85-90 °C	--INVALID-LINK--[1]
Boiling Point	326.0 ± 30.0 °C at 760 mmHg	--INVALID-LINK--[1]
Flash Point	159 °C	--INVALID-LINK--[1]
Purity	97%	--INVALID-LINK--[1]
Storage Temperature	-20°C	--INVALID-LINK--[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **6-Phenylpicolinaldehyde**.

Spectroscopy	Data	Interpretation
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ) δ 8.61 (s, 1H), 7.95 (d, J = 5.0 Hz, 2H), 7.53 (s, 3H), 7.42 (t, J = 7.5 Hz, 2H), 7.30–7.22 (m, 3H)	The spectrum shows characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as the aldehyde proton.[2]
<sup>13</sup> C NMR	(151 MHz, DMSO-d <sub>6</sub> ) δ 160.7, 151.4, 136.0, 131.4, 129.1, 128.8, 128.6, 125.9, 120.9	The spectrum displays the expected number of carbon signals for the aromatic rings and the carbonyl carbon of the aldehyde group.[2]
IR Spectroscopy	Expected peaks: ~3050 cm <sup>-1</sup> (aromatic C-H stretch), ~2850 cm <sup>-1</sup> and ~2750 cm <sup>-1</sup> (aldehyde C-H stretch), ~1700 cm <sup>-1</sup> (C=O stretch), ~1600-1450 cm <sup>-1</sup> (aromatic C=C stretch)	These characteristic absorption bands confirm the presence of the aromatic rings and the aldehyde functional group.[3][4]
Mass Spectrometry	Expected [M] <sup>+</sup> peak at m/z = 183.21	The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound.

## Experimental Protocols

### Synthesis of 6-Phenylpicolinaldehyde

A plausible synthetic route to **6-Phenylpicolinaldehyde** involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a protected 2-formylpyridine derivative and a phenylboronic acid or a phenyltin reagent. A subsequent deprotection step would yield the final product. A detailed protocol based on a similar transformation is provided below.[5][6]

Materials:

- 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Water
- Hydrochloric acid (1M)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

**Procedure:**

- Coupling Reaction: To a round-bottom flask, add 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
- Add a 3:1 mixture of toluene and water to the flask.
- Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
- Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification of Intermediate: Purify the crude intermediate by column chromatography on silica gel.
- Deprotection: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid.
- Stir the mixture at room temperature for 4 hours.
- Final Work-up and Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the final product, **6-Phenylpicolinaldehyde**, by column chromatography.



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Synthetic workflow for **6-Phenylpicolinaldehyde**.

## Spectroscopic Analysis Protocol

Detailed protocols for obtaining NMR, IR, and Mass Spectrometry data are outlined below.[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **6-Phenylpicolinaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Data Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Parameters: Utilize a standard pulse program with a spectral width of approximately -2 to 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm.

#### Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) or utilize an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

## Reactivity and Stability

#### Reactivity:

- Oxidation: The aldehyde group of **6-Phenylpicolinaldehyde** can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4$ ).
- Reduction: The aldehyde can be reduced to the corresponding alcohol (6-phenylpyridin-2-yl)methanol using reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum

hydride ( $\text{LiAlH}_4$ ).

- Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, participating in reactions like Wittig olefination, Grignard reactions, and cyanohydrin formation.
- Reactions of the Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, although the pyridine ring is generally less reactive than the phenyl ring.

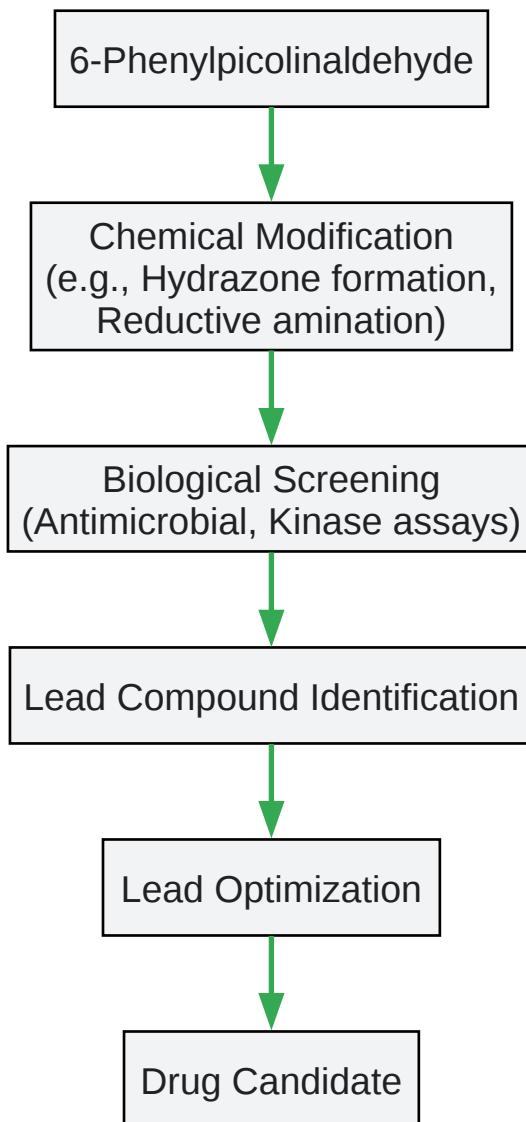
Stability:

- Thermal Stability: The compound is expected to be relatively stable at room temperature but may decompose at elevated temperatures.<sup>[8]</sup> Storage at low temperatures (-20°C) is recommended to ensure long-term stability.<sup>[1]</sup>
- Chemical Stability: **6-Phenylpicolinaldehyde** is sensitive to strong oxidizing and reducing agents. It should be stored away from moisture and air to prevent oxidation of the aldehyde group.<sup>[1]</sup>

## Applications in Drug Discovery and Development

Derivatives of 6-phenylpyridine have shown promising biological activities, suggesting the potential of **6-Phenylpicolinaldehyde** as a scaffold in drug discovery.

- Antimicrobial and Antitubercular Agents: Structurally related 6-phenylnicotinohydrazide derivatives have demonstrated significant in vitro antitubercular and broad-spectrum antimicrobial activities.<sup>[9][10]</sup> This suggests that **6-Phenylpicolinaldehyde** could serve as a starting material for the synthesis of novel antimicrobial agents.
- Kinase Inhibitors: The pyridine and phenyl rings are common motifs in kinase inhibitors. Modification of the aldehyde group could lead to the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases.<sup>[6]</sup>



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Role in drug discovery workflow.

This technical guide provides a foundational understanding of **6-Phenylpicolinaldehyde** for researchers and drug development professionals. The presented data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.

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